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PKM2-IN-7

Protein-Protein Interaction Glioblastoma Cancer Metabolism

Standard PKM2 inhibitors fail to disrupt the oncogenic ALDH1A3-PKM2 protein-protein interaction. PKM2-IN-7 (compound 34) is a selective PPI inhibitor designed to block this pathological axis. - **Mechanism**: Disrupts ALDH1A3-mediated PKM2 tetramerization without affecting basal kinase activity. - **Application**: Ideal for studying glycolysis reprogramming, XRCC1 lactylation, and chemoradiotherapy resistance in ALDH1A3+ tumors. - **Quality**: ≥95% purity, CAS 1011641-78-3, molecular weight 409.5 g/mol. Validated for cancer stem cell research.

Molecular Formula C22H27N5OS
Molecular Weight 409.5 g/mol
Cat. No. B7834775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKM2-IN-7
Molecular FormulaC22H27N5OS
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCC(CC3)C(=O)N)C#N
InChIInChI=1S/C22H27N5OS/c1-22(2,3)16-7-5-14(6-8-16)18-17(13-23)20(26-21(25-18)29-4)27-11-9-15(10-12-27)19(24)28/h5-8,15H,9-12H2,1-4H3,(H2,24,28)
InChIKeyIOTHJSIAPSZEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKM2-IN-7: PKM2-ALDH1A3 PPI Inhibitor


PKM2-IN-7 (also known as compound 34, CAS 1011641-78-3) is a novel small molecule specifically developed to disrupt the protein-protein interaction (PPI) between pyruvate kinase M2 (PKM2) and aldehyde dehydrogenase 1 family member A3 (ALDH1A3) [1]. Unlike conventional PKM2 inhibitors that directly target the kinase's enzymatic active site or allosteric pocket, PKM2-IN-7 functions as a PPI inhibitor, offering a distinct mechanism of action that selectively targets a pathological pathway relevant to ALDH1A3-overexpressing tumors [2]. The compound is characterized by a molecular formula of C22H27N5OS and a molecular weight of 409.5 g/mol, with a reported purity of ≥95% .

Mechanism
PPI disruptor targeting PKM2-ALDH1A3 interface, orthogonal to enzymatic inhibitors
Model context
ALDH1A3-overexpressing tumor models and cancer stem cell studies
Selection logic
Select when pathological PPI inhibition is required; conventional PKM2 inhibitors cannot substitute

Why Standard PKM2 Inhibitors Cannot Replace PKM2-IN-7


Conventional PKM2 inhibitors, such as PKM2-IN-1, PKM2-IN-4, and shikonin, exert their effects by directly binding to the kinase's active site or by modulating its dimer-tetramer equilibrium [1]. However, recent research has uncovered a pathological mechanism in certain aggressive tumors where ALDH1A3 acts as an allosteric activator of PKM2, promoting tetramerization and driving glycolytic reprogramming independent of the canonical binding sites [2]. In this context, simply inhibiting PKM2's enzymatic activity is insufficient and may even be counterproductive, as it fails to address the upstream protein-protein interaction driving the oncogenic process [3]. PKM2-IN-7 is specifically designed to block the ALDH1A3-PKM2 interface, a mechanism for which standard active-site or allosteric PKM2 inhibitors have no activity [4]. Therefore, substituting PKM2-IN-7 with a conventional PKM2 inhibitor would result in a complete loss of the intended biological effect in ALDH1A3-driven tumor models.

Target Compound
PKM2-IN-7
Disrupts the PKM2-ALDH1A3 protein-protein interaction; mechanism does not rely on enzymatic active site binding.
Potential Substitute
Conventional PKM2 inhibitors (e.g., PKM2-IN-1, shikonin)
Bind active site or allosteric pocket; fail to block ALDH1A3-mediated pathological activation of PKM2.
Mechanism mismatch may lead to complete loss of intended biological effect in ALDH1A3-driven models

PKM2-IN-7 Key Evidence for Selection


Unique PPI Disruption Mechanism

PKM2-IN-7 is the only commercially available compound specifically identified as an inhibitor of the PKM2-ALDH1A3 protein-protein interaction [1]. Unlike conventional PKM2 inhibitors (e.g., PKM2-IN-1, PKM2-IN-4) that target the kinase active site or allosteric pocket, PKM2-IN-7's mechanism is orthogonal, targeting the pathological allosteric activation of PKM2 by ALDH1A3 [2]. The structurally distinct PPI disruptor D34-919, which shares this mechanism, has been shown to potently disrupt the ALDH1A3-PKM2 interaction and prevent ALDH1A3-mediated enhancement of PKM2 tetramerization, reversing glycolysis reprogramming [3].

Mechanism of Action
Class-level inference
PKM2-IN-7: PPI inhibitor (ALDH1A3-PKM2). Comparators: enzymatic inhibitors (active site/allosteric). Mechanistically distinct; no cross-activity on PPI.
Supports unique pathway targeting inaccessible to conventional PKM2 inhibitors.
Patent-defined functional assays in ALDH1A3-overexpressing tumor models.
Protein-Protein Interaction Glioblastoma Cancer Metabolism

Potency Comparison vs. Conventional Inhibitors

While quantitative potency data (IC50/Ki) for PKM2-IN-7 is not publicly available, it is essential to compare its unique PPI-disruption mechanism against the potency of conventional inhibitors. PKM2-IN-1, a standard active-site inhibitor, exhibits an IC50 of 2.95 μM in biochemical assays . More potent selective inhibitors like PKM2-IN-4 (IC50 = 0.35 μM) and PKM2-IN-6 (IC50 = 23 nM) demonstrate superior target engagement on the kinase domain. However, none of these agents disrupt the PKM2-ALDH1A3 complex [1]. PKM2-IN-7's value proposition is not based on superior enzymatic potency, but on its unique, orthogonal mechanism of action.

Potency Context
Cross-study comparable
PKM2-IN-7: PPI disruption potency undisclosed. Comparators: IC50 range 0.023–2.95 μM (enzymatic). Value lies in orthogonal mechanism, not enzymatic potency.
PPI disruption capability is the selection driver; enzymatic IC50 is irrelevant for this target.
Public domain lacks quantitative PPI disruption data; verify in own assay.
PKM2 Inhibition Cancer Metabolism Biochemical Assay

Normal Cell Safety Profile

PKM2-IN-7 is reported to have no obvious toxicity to normal cells [1]. This is a critical differentiator from pan-PKM2 inhibitors like shikonin, which exhibits cytotoxicity against both cancer and normal cells (e.g., IC50 of 31.75 μM against L-02 normal hepatocytes) [2]. While more selective inhibitors like PKM2-IN-1 demonstrate 4-5 fold selectivity for PKM2 over PKM1 , PKM2-IN-7's favorable safety profile is attributed to its unique mechanism of targeting a pathological PPI rather than the broadly essential enzymatic function of PKM2 [3].

Normal Cell Response
Data to verify
PKM2-IN-7: reported no obvious toxicity to normal cells (cell type unspecified). Shikonin: IC50 31.75 μM against L-02 normal hepatocytes.
Reported lower normal cell endpoint response may simplify model interpretation.
Quantitative data and cell panel details not available; independent validation recommended.
Selectivity Normal Cell Toxicity Cancer Research

PKM2-IN-7 Research Applications


ALDH1A3-High Cancer Models

PKM2-IN-7 is the ideal tool compound for investigating the pathological PKM2-ALDH1A3 signaling axis, a pathway implicated in therapeutic resistance in ALDH1A3-overexpressing glioblastoma [1]. Its specific mechanism allows researchers to dissect the functional consequences of disrupting this PPI, such as reversal of glycolysis reprogramming and decreased XRCC1 lactylation, without confounding effects on basal PKM2 enzymatic activity [2].

Cancer Stem Cell Biology

Given that ALDH1A3 is a known cancer stem cell marker and its interaction with PKM2 enhances tetramerization and lactate accumulation in glioblastoma stem cells (GSCs) [3], PKM2-IN-7 is uniquely suited for studies investigating the role of this PPI in cancer stem cell maintenance, self-renewal, and metabolic plasticity.

Lactylation and Drug Resistance

Recent evidence shows that the ALDH1A3-PKM2 interaction drives lactate production, which in turn promotes the lactylation of DNA repair proteins like XRCC1, contributing to chemoradiotherapy resistance [4]. PKM2-IN-7 is the appropriate agent for studies aiming to connect glycolytic metabolism to epigenetic lactylation and DNA damage repair, as conventional PKM2 inhibitors do not block this specific PPI-driven pathway [5].

Application
Selection Property
Validation Focus
ALDH1A3-overexpressing tumor model studies
PPI-disruption mechanism specificity
Glycolysis reprogramming reversal endpoints; XRCC1 lactylation modulation
Cancer stem cell metabolic plasticity studies
ALDH1A3-PKM2 axis targeting
Stemness and self-renewal assay endpoints; lactate accumulation monitoring
Lactylation-mediated drug resistance research
Pathway-specific PPI inhibition
DNA repair protein lactylation endpoints; chemoresistance model interpretation

Technical Documentation Hub

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35 linked technical documents
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